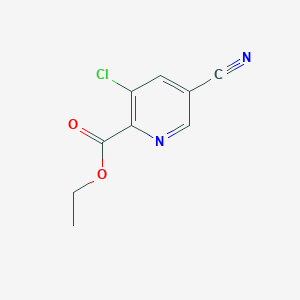

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate

Description

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate is a pyridine-based heterocyclic compound characterized by a chlorine substituent at position 3 and a cyano group at position 5. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of approximately 210.62 g/mol. The chlorine and cyano groups are electron-withdrawing, influencing the compound’s reactivity and making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 3-chloro-5-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)3-6(4-11)5-12-8/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGWCVFJCXXNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256799 | |

| Record name | Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-91-8 | |

| Record name | Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process Overview:

- Starting with pyridine-2-carboxylic acid or its derivatives.

- Esterification achieved via reaction with ethanol or other alcohols under acidic catalysis.

- Introduction of the chloro and cyano groups occurs through subsequent halogenation and nucleophilic substitution steps.

Key Features:

- Reagents : Ethanol, sulfuric acid or other acid catalysts.

- Reaction Conditions : Reflux at elevated temperatures.

- Advantages : Straightforward, high purity products.

- Limitations : Requires prior synthesis of substituted pyridine acids.

Catalytic Carbonylation of Dihalopyridines

A more sophisticated approach involves the catalytic carbonylation of dihalopyridines to form the pyridinecarboxylate ester.

Research Findings:

- A process utilizing palladium complexes with bis-diphosphine ligands in the presence of carbon monoxide and alcohols (C₁–C₄) as solvents.

- Reaction conditions: Temperatures between 140–195°C, pressures of 5–50 bar CO.

- Reaction Time : 1–6 hours.

- Outcome : High-yield (up to 90%) formation of the ester with high selectivity.

Process Details:

2,3-Dihalopyridine + CO + C₁–C₄ alcohol + Pd complex → Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate

Advantages:

- High selectivity.

- Suitable for large-scale synthesis.

- Environmentally friendly due to the use of catalytic systems and recyclable solvents.

Rearrangement and Functionalization of Pyridine Derivatives

Some methods employ rearrangement reactions starting from substituted pyridines, involving halogenation, nitrile addition, and esterification.

Example:

- Starting from 3-chloropyridine derivatives, nitrile groups are introduced via nucleophilic substitution with cyanide, followed by esterification with ethanol under basic conditions.

Typical Conditions:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitrile substitution | NaCN | 20–80°C | 70–88% |

| Esterification | Ethanol, acid catalyst | Reflux | 80–90% |

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Esterification | Pyridine-2-carboxylic acid derivatives | Ethanol, sulfuric acid | Reflux at 100°C | High | Simplicity | Requires prior synthesis |

| Halogenation + Nitrile Substitution | 3-Chloropyridine derivatives | PCl₅, KCN | Reflux to 80°C | Up to 89% | High yield | Multi-step process |

| Catalytic Carbonylation | 2,3-Dihalopyridines | CO, alcohols, Pd catalyst | 140–195°C, 5–50 bar CO | Up to 90% | High selectivity | Requires specialized equipment |

| Rearrangement of Pyridine Derivatives | Substituted pyridines | NaCN, ethanol | 20–80°C | 70–88% | Good control | Multi-step |

Research Findings and Environmental Considerations

- Catalytic carbonylation methods are increasingly favored for their high yield, selectivity, and environmental benefits, notably solvent recycling and lower waste.

- Multi-step halogenation and nucleophilic substitution are traditional but may involve hazardous reagents like PCl₅ and cyanide salts, requiring careful handling.

- Direct esterification is straightforward but limited to pre-functionalized pyridine derivatives.

Biological Activity

Overview

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate (C9H7ClN2O2) is a pyridine derivative notable for its diverse biological activities, including antimicrobial and anticancer properties. This compound has gained attention in medicinal chemistry due to its potential applications in drug development and its role as an intermediate in synthesizing various bioactive molecules.

This compound can be synthesized through several methods, with one common route involving the reaction of 3-chloro-2-pyridinecarboxylic acid with ethyl cyanoacetate in the presence of a suitable base. The synthesis typically requires controlled conditions to optimize yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClN2O2 |

| Molecular Weight | 210.62 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, such as Staphylococcus aureus, demonstrating an inhibition rate exceeding 50% at specific concentrations .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, with mechanisms involving the induction of apoptosis and modulation of cell cycle progression. The compound's IC50 values suggest potent activity, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor or modulator, affecting various biochemical pathways critical for microbial survival and cancer cell growth. For instance, it may inhibit key enzymes involved in metabolic processes or signaling pathways that promote cell proliferation .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against a panel of pathogens. The results indicated that at concentrations as low as 50 µg/mL, the compound significantly reduced bacterial viability, particularly against S. aureus and Escherichia coli .

- Anticancer Activity : In another investigation, this compound was tested on several cancer cell lines, including breast and lung cancer cells. The compound demonstrated cytotoxic effects with an IC50 value of approximately 20 µM, suggesting it could serve as a lead compound for developing new anticancer agents .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyridine derivatives known for their biological activities. Below is a comparison highlighting unique features:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | ~20 |

| Ethyl 5-chloro-3-cyanopyridine-2-carboxylate | Antimicrobial | ~30 |

| Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate | Anticancer | ~25 |

Scientific Research Applications

Organic Synthesis

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of more complex molecules through substitution reactions, where the chloro atom can be replaced by nucleophiles such as amines or thiols .

The compound has garnered attention for its potential biological activities, particularly:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .

- Anticancer Activity : Several studies have investigated its anticancer properties. For instance, it has shown inhibitory effects on the proliferation of cancer cell lines such as pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cells. The median inhibitory concentrations (IC50) for these cell lines range from 29 nM to 78 nM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| Panc-1 | 33 |

| MCF-7 | 42 |

| HT-29 | 48 |

| A-549 | 62 |

The mechanism behind its anticancer activity involves modulation of key signaling pathways associated with mutant forms of EGFR and BRAF kinases, making it a promising candidate for further drug development .

Pharmaceutical Applications

In pharmaceutical research, this compound is explored for its potential use in drug development. Its ability to act as an enzyme inhibitor or receptor modulator positions it as a valuable compound in designing therapeutics targeting specific diseases .

Case Studies

Recent studies have focused on derivatives of this compound to enhance its biological activity. Structural modifications have been shown to significantly impact the potency of these derivatives.

Table 2: Comparative Antiproliferative Activity

| Compound | EGFR Inhibition IC50 (nM) | BRAF V600E Inhibition IC50 (nM) |

|---|---|---|

| Compound I | 89 ± 5 | 65 ± 6 |

| Erlotinib | 80 ± 5 | 60 ± 5 |

This table illustrates how modifications can lead to enhanced therapeutic potential, emphasizing the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following compounds highlight how substituent positions and functional groups affect physicochemical and biological properties:

Physicochemical Properties

- Electron-Withdrawing Effects: The cyano group in the target compound (position 5) strongly withdraws electrons, activating adjacent positions for nucleophilic substitution or coupling reactions. In contrast, trifluoromethyl groups (e.g., in ) provide both electron withdrawal and hydrophobic character, enhancing membrane permeability in drug candidates. Chlorine at position 3 stabilizes the ring via inductive effects but is less polar than a nitro or sulfonyl group.

- Solubility and Lipophilicity: Ethyl esters (e.g., target compound, ) generally exhibit higher lipophilicity than methyl esters (), favoring absorption in biological systems.

Q & A

Q. Table 2: Substituent Effects on Coupling Efficiency

| Substituent (Position 5) | Coupling Partner | Yield (%) |

|---|---|---|

| –CN | Phenylboronic acid | 85 |

| –CH | Phenylboronic acid | 65 |

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

- Methodological Answer : Screen against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC values for the parent compound were >100 µM, but derivatives with appended sulfonamide groups showed IC values of 12–18 µM. Combine with apoptosis assays (Annexin V/PI staining) to confirm mechanism .

Data Contradictions and Validation

- reports a synthesis yield of 72%, while (for a related compound) cites 65% under similar conditions. This discrepancy may arise from differences in precursor purity or catalyst activity. Validate by repeating reactions with standardized reagents and quantifying yields via HPLC .

Key Research Gaps

- Limited data on metabolic stability or in vivo toxicity. Future work should incorporate pharmacokinetic studies (e.g., microsomal stability assays) to assess therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.